molecular formula C9H11NO B1176013 dynactin CAS No. 144198-36-7

dynactin

Katalognummer: B1176013
CAS-Nummer: 144198-36-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dynactin is a multisubunit protein complex that acts as an essential co-factor for the microtubule motor protein cytoplasmic dynein-1 . This approximately 1.2 MDa complex is built around a short filament of actin-related protein-1 (Arp1) and consists of 11 different polypeptides, including p150Glued, dynamitin (p50/DCTN2), and Arp11, with more than 20 individual polypeptide chains per complex . This compound is critical for most, if not all, types of cytoplasmic dynein activity in eukaryotes . It dramatically enhances the processivity of the dynein motor, enabling long-distance transport of cellular cargo along microtubules . Furthermore, this compound serves as a critical adaptor, physically linking the dynein motor to its diverse vesicular and organellar cargoes, such as organelles, vesicles, signaling endosomes, and the Golgi apparatus . The complex is vital for numerous cellular processes, including intracellular transport in highly polarized cells like neurons, mitotic spindle organization, chromosome segregation, and nuclear positioning . Research into this compound is paramount for understanding cellular logistics, and mutations in its subunits, particularly in the p150Glued (DCTN1) gene, are directly implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Perry syndrome . This product is presented as a recombinant protein for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

144198-36-7

Molekularformel

C9H11NO

Synonyme

dynactin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Role in Cellular Transport

Dynactin is essential for dynein-mediated transport processes within cells. It acts as an adaptor that enhances dynein's ability to bind to various cargoes, including organelles and vesicles. The following studies highlight its significance:

  • Endocytic Traffic : Research indicates that this compound is vital for the movement of endosomes. Disruption of this compound function leads to impaired endosome dynamics and trafficking, affecting receptor-mediated uptake and recycling processes. Cells with dysfunctional this compound exhibit reduced susceptibility to infections by enveloped viruses, emphasizing its role in endocytic pathways .
  • Neuronal Function : The p150 Glued subunit of this compound has been shown to promote microtubule stability in neurons, thereby preventing catastrophe events during microtubule dynamics. This function is critical for maintaining neuronal integrity and could have implications for neurodegenerative diseases .

Mechanistic Insights into Dynein-Dynactin Interaction

Understanding the interaction between dynein and this compound is crucial for elucidating their roles in cellular transport. Recent studies using advanced imaging techniques have provided insights into this interaction:

  • Processivity of Dynein : this compound enhances the processivity of dynein motors, allowing them to travel longer distances along microtubules before detaching. Live-cell imaging has demonstrated that this compound-bound dyneins exhibit specific motility parameters, such as average velocity and run length, which are essential for effective cargo transport .
  • Cargo Adaptation : The assembly of this compound with dynein is influenced by cargo adaptors like Hook3. Mutations in these adaptors can significantly alter the binding affinity and motility of the dynein-dynactin complex . This adaptability highlights the complexity of intracellular transport mechanisms.

Implications in Disease

This compound's involvement in various diseases underscores its importance as a research target:

  • Neurodegenerative Disorders : Mutations in this compound subunits have been linked to disorders such as Perry syndrome, where impaired dynein-mediated transport leads to neurodegeneration. Understanding this compound's role could provide insights into potential therapeutic strategies for these conditions .
  • Chronic Inflammatory Diseases : this compound subunits have been implicated in macrophage function and metabolic reprogramming during chronic diseases. Studies suggest that manipulating this compound activity may influence inflammatory responses, offering a potential avenue for therapeutic intervention .

Therapeutic Applications

Given its central role in cellular processes, this compound presents opportunities for therapeutic applications:

  • Drug Delivery Systems : Research into using this compound as a target for drug delivery systems is ongoing. By leveraging its natural cargo-binding capabilities, researchers aim to develop methods to deliver therapeutics specifically to cells affected by dysregulated transport mechanisms .
  • Gene Editing Technologies : this compound's interaction with CRISPR-Cas systems has been explored for enhancing gene editing efficiency. The integration of this compound components could improve the delivery and efficacy of CRISPR-based therapies across various cell types .

Summary Table of this compound Applications

Application AreaDescriptionReferences
Cellular TransportFacilitates dynein-mediated transport; crucial for endocytic traffic ,
Neuronal FunctionStabilizes microtubules; prevents catastrophe events
Disease ImplicationsLinked to neurodegenerative disorders and chronic inflammation ,
Therapeutic ApplicationsPotential use in drug delivery systems and gene editing technologies

Vergleich Mit ähnlichen Verbindungen

Actin Filaments and Twinfilin/CP Complexes

While dynactin’s Arp1 filament shares structural homology with actin filaments, key differences exist in their capping protein (CP) interactions (Table 1):

  • CP Binding in this compound : The β-tentacle of CP binds the terminal Arp1 subunit in this compound, while the α-tentacle interacts with Arp1 in a geometry distinct from actin .
  • CP Binding in Actin Filaments : In twinfilin/CP/actin complexes, the β-tentacle is disordered due to steric hindrance from twinfilin, and the α-tentacle only partially interacts with actin .

Table 1: Structural Comparison of this compound and Actin Filaments

Feature This compound/Arp1 Filament Actin Filament (Twinfilin/CP Complex)
Filament Composition Arp1, Arp11, and other Arps Actin polymers
CP β-Tentacle Binding Ordered, binds terminal Arp1 Disordered due to twinfilin obstruction
CP α-Tentacle Binding Fully ordered, binds Arp1 Partial interaction with actin
Stabilizing Factors CP capping; no twinfilin interference CP capping with twinfilin-induced shifts
Reference

Adaptor Proteins: BICDR1, HOOK3, and JIP3

This compound recruits dynein to cargo via adaptors, but these adaptors differ structurally and mechanistically (Table 2):

  • BICDR1 and HOOK3 : These adaptors bind Rab6 vesicles and early endosomes, respectively. Cryo-EM structures show this compound recruits two dyneins via these adaptors, enhancing transport speed .
  • JIP3 : Unlike BICDR1, JIP3 uses a short coiled-coil domain (LZI) to recruit dynein-dynactin. Despite its shorter length, JIP3 activates dynein similarly by stabilizing this compound-dynein interactions .

Table 2: Adaptor Proteins in Dynein-Dynactin Transport

Adaptor Cargo Specificity Structural Feature Dyneins Recruited Key Function
BICDR1 Rab6 vesicles Extended coiled-coil domain 2 dyneins Enhances vesicle transport speed
HOOK3 Early endosomes Multidomain structure 2 dyneins Links dynein to endosomal membranes
JIP3 Lysosomes/axonal cargo Short LZI coiled-coil domain 1–2 dyneins Activates dynein processivity
Reference

Functional Comparisons

Huntingtin (Htt)

Htt, a vesicle-associated protein, directly interacts with dynein’s intermediate chain (IC) and facilitates vesicle transport, mirroring this compound’s role. However, Htt operates independently of this compound:

  • Functional Overlap: Both Htt and this compound stabilize dynein-cargo interactions. Htt knockdown disrupts Golgi organization, akin to this compound dysfunction .
  • Key Difference: Htt is a single protein, while this compound is a multisubunit complex.

TRAK1/2 Proteins

TRAK1/2 regulate mitochondrial transport by switching between kinesin and dynein-dynactin:

  • TRAK1 : Binds active kinesin and inactive dynein-dynactin for anterograde transport.
  • TRAK2 : Activates dynein-dynactin for retrograde transport by dissociating kinesin. This bidirectional regulation is distinct from this compound’s unidirectional role .

Mechanistic Differences in Dynein Activation

  • This compound vs. Adaptors : this compound stabilizes dynein’s microtubule-binding domain, while adaptors (e.g., BICDR1) position dynein on cargo .
  • Processivity Enhancement : this compound increases dynein’s run length by >10-fold, whereas adaptors like JIP3 primarily recruit dynein to cargo without significantly altering processivity .

Q & A

Q. What established experimental models are most effective for studying dynactin's role in intracellular transport?

Methodological Answer:

  • Drosophila melanogaster models are pivotal for genetic studies. For example, pan-neural Tau[R406W] expression combined with RNAi silencing of this compound subunits (e.g., DCTN1, DCTN2) in larvae revealed axonal pathology through segmental nerve analysis (Table 1) .
  • In vitro reconstitution assays (e.g., cryo-EM) elucidate structural interactions between this compound and dynein .
  • Recommendation : Integrate genetic manipulation (RNAi), phenotypic quantification (axonal integrity metrics), and structural biology to capture mechanistic breadth.

Table 1: Key Modifiers of Tau-Induced Toxicity in Drosophila

Gene CategoryModifiers IdentifiedNotable this compound Subunits
Dynein-Dynactin Complex3DCTN1, DCTN2, DCTN3

Q. How does this compound coordinate with dynein during retrograde transport, and what methods validate this interaction?

Methodological Answer:

  • Cryo-electron microscopy (cryo-EM) has resolved the this compound-dynein complex structure, identifying critical binding interfaces .
  • Live-cell imaging with fluorescently tagged cargo (e.g., mitochondria) in this compound-knockdown cells quantifies transport defects.
  • Biochemical assays (e.g., co-immunoprecipitation) validate subunit interactions under varying ATP conditions.

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound's role across neurodegenerative disease models?

Methodological Answer:

  • Comparative RNAi studies : Target this compound subunits (e.g., DCTN1) in distinct models (e.g., Tauopathy vs. ALS) and developmental stages (larval vs. adult Drosophila) to isolate context-dependent effects .
  • Systematic reviews using PICOT frameworks:
  • Population: Neuronal subtypes; Intervention: this compound perturbation; Outcome: Axonal/synaptic integrity metrics .
    • Meta-analysis : Statistically weight studies by model relevance and measurement precision to resolve discrepancies .

Q. How can researchers investigate this compound's involvement in disease-specific axonal versus synaptic dysfunction?

Methodological Answer:

  • Stage-specific phenotyping : In Drosophila, larval axonal pathology (quantified via segmental nerve analysis) precedes adult locomotion deficits, suggesting temporal resolution of dysfunction .
  • High-resolution spatial mapping : Use STED microscopy to differentiate axonal (e.g., neurofilament accumulation) and synaptic (e.g., vesicle density) defects.
  • Transcriptomic profiling : Compare this compound subunit expression in axonal vs. synaptic compartments via laser-capture microdissection.

Q. What strategies address challenges in this compound complex structural dynamics during motility assays?

Methodological Answer:

  • Single-molecule tracking : Incorporate TIRF microscopy to observe this compound-dynein motility in real time under varying ATP concentrations.
  • Mutagenesis studies : Systematically disrupt this compound subunit interfaces (e.g., DCTN2’s actin-related protein domain) and quantify binding affinity changes .
  • Computational modeling : Use molecular dynamics simulations to predict conformational changes during cargo loading.

Q. How can omics data be integrated to elucidate this compound's regulatory networks in disease?

Methodological Answer:

  • Multi-omics integration : Combine RNA-seq (gene expression), proteomics (subunit abundance), and interactome data (BioID) to map this compound-associated pathways.
  • Machine learning : Train classifiers to predict this compound-dependent transport defects using transcriptomic signatures from neurodegenerative datasets.
  • Validation : Cross-reference omics findings with in vivo models (e.g., Drosophila RNAi screens) .

Methodological Best Practices

  • For structural studies : Prioritize cryo-EM for static snapshots and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for dynamic conformational analysis .
  • For in vivo models : Use conditional knockout systems to avoid developmental lethality and assess tissue-specific this compound roles.
  • For data synthesis : Apply PRISMA guidelines for systematic reviews and leverage PICOT frameworks to standardize research questions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.